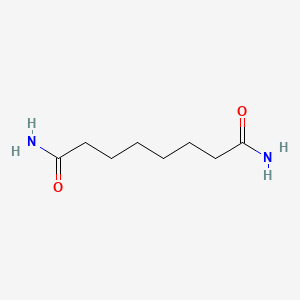

Octanediamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUAUVSFDFOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293088 | |

| Record name | Octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-73-4 | |

| Record name | Octanediamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Octanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanediamide, also known as suberamide, is a linear aliphatic diamide with the chemical formula C₈H₁₆N₂O₂. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or considering the use of this compound and related long-chain aliphatic diamides.

Physical Properties

This compound is a white crystalline solid at room temperature. Its physical characteristics are summarized in the table below, providing a quantitative look at its key properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 172.22 g/mol | --INVALID-LINK-- |

| Melting Point | 224-228 °C | [Chemical Supplier Data] |

| Boiling Point | 467.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.061 g/cm³ | --INVALID-LINK-- |

| LogP (Octanol-Water Partition Coefficient) | -0.3 | --INVALID-LINK-- |

| Polar Surface Area | 86.2 Ų | --INVALID-LINK-- |

| Flash Point | 236.4 °C | --INVALID-LINK-- |

Solubility

Qualitative assessments suggest that this compound has moderate solubility in polar solvents. Quantitative solubility data is crucial for its application in various experimental settings.

| Solvent | Solubility |

| Water | Slightly soluble |

| Ethanol | Soluble upon heating |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Chemical Properties and Reactivity

This compound exhibits the typical chemical behavior of a primary amide. The presence of two amide functional groups at the termini of an eight-carbon aliphatic chain influences its reactivity and intermolecular interactions.

Stability

This compound is stable under standard laboratory conditions. Thermal decomposition of aliphatic diamides can be complex, and studies on related polyamides suggest that at elevated temperatures, decomposition can lead to the formation of ammonia, carbon dioxide, and various hydrocarbon fragments.[1][2][3]

Reactivity of the Amide Functional Groups

The amide groups in this compound are susceptible to hydrolysis under both acidic and basic conditions, yielding octanedioic acid and ammonia (or ammonium salts).[4][5][6][7][8] This reaction typically requires heating to proceed at a reasonable rate.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the ammonium ion) yield the carboxylic acid.[5][8]

In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer from the nitrogen to the alkoxide, followed by the elimination of the amide anion, leads to the formation of a carboxylate and ammonia.[5][8]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The following sections describe the expected spectral features based on its chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for a primary amide.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3350 and ~3180 | N-H stretching (asymmetric and symmetric) | Strong, broad |

| ~2930 and ~2850 | C-H stretching (aliphatic) | Strong |

| ~1640 | C=O stretching (Amide I band) | Strong |

| ~1550 | N-H bending (Amide II band) | Moderate |

| ~1465 | C-H bending (scissoring) | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple due to the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | Broad singlet | 4H | -CONH₂ |

| ~2.2 | Triplet | 4H | -CH₂-C=O |

| ~1.6 | Multiplet | 4H | -CH₂-CH₂-C=O |

| ~1.3 | Multiplet | 4H | -CH₂-CH₂-CH₂-C=O |

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O |

| ~36 | -CH₂-C=O |

| ~29 | -CH₂-CH₂-C=O |

| ~25 | -CH₂-CH₂-CH₂-C=O |

Mass Spectrometry

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would be dominated by cleavage alpha to the carbonyl group and McLafferty rearrangement.[9][10][11][12][13]

Expected Fragmentation Pathways:

-

α-Cleavage: Loss of an alkyl radical to form a resonance-stabilized acylium ion.

-

McLafferty Rearrangement: For amides with a γ-hydrogen, this involves the transfer of the hydrogen to the carbonyl oxygen with concomitant cleavage of the β-bond, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

Experimental Protocols

Synthesis of this compound from Octanedioic Acid and Ammonia

This method involves the direct amidation of octanedioic acid (suberic acid) with ammonia.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add octanedioic acid (1 equivalent).

-

Add an excess of concentrated aqueous ammonia (e.g., 28-30%).

-

Heat the mixture to reflux for 4-6 hours. The diammonium salt of octanedioic acid will form initially, which upon heating, will dehydrate to form this compound.

-

After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold deionized water to remove any unreacted starting materials and salts.

-

Dry the product in a vacuum oven.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol-water.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the pure this compound crystals under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be assessed using reverse-phase HPLC.

HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Biological Relevance and Applications

While this compound itself is not widely reported as a biologically active molecule, its structural motif is of interest in drug development. Aliphatic chains of varying lengths are often used as linkers in the design of bioactive molecules. Notably, some derivatives of long-chain hydroxamic acids, which can be synthesized from the corresponding diamides, have been investigated as histone deacetylase (HDAC) inhibitors.[12][14][15][16] HDAC inhibitors are a class of compounds that are being explored for their potential in cancer therapy. The straight-chain, eight-carbon backbone of this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a simple, yet versatile, chemical compound with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their work, whether as a starting material for more complex molecules or as a model compound for studying the properties of long-chain aliphatic diamides. The potential for its derivatives to interact with biological targets such as HDACs suggests that further exploration of the chemical space around this scaffold may be a fruitful area of research.

References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. Write the mechanism for the acid-catalyzed reaction of an amide w... | Study Prep in Pearson+ [pearson.com]

- 3. Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. hplc.eu [hplc.eu]

- 6. researchgate.net [researchgate.net]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Solubility of Octanediamide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octanediamide, a dicarboxylic acid amide with a linear eight-carbon chain. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide also presents solubility information for its shorter-chain homologs, succinamide (butanediamide) and adipamide (hexanediamide), to establish expected solubility trends. Furthermore, detailed experimental protocols for determining solubility are provided to aid researchers in generating their own data.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses two polar amide functional groups capable of hydrogen bonding, and a nonpolar eight-carbon aliphatic chain. Its solubility in a given solvent is therefore a balance between the hydrophilic nature of the amide groups and the hydrophobic nature of the alkyl backbone.

Data Presentation: Solubility of Aliphatic Diamides

The following table summarizes the available quantitative and qualitative solubility data for this compound and its shorter-chain homologs. It is important to note the scarcity of precise, temperature-dependent solubility values for this compound in the scientific literature.

| Compound (Alkyl Chain Length) | Solvent | Temperature (°C) | Solubility | Data Type |

| Succinamide (C4) | Water (cold) | Not Specified | Soluble in 220 parts | Qualitative[1] |

| Water (boiling) | 100 | Soluble in 9 parts | Qualitative[1] | |

| Alcohol | Not Specified | Insoluble | Qualitative[1] | |

| Diethyl Ether | Not Specified | Insoluble | Qualitative[1] | |

| Adipamide (C6) | Water | 12 | 4.4 g/L | Quantitative[2][3][4] |

| Formic Acid | Not Specified | Soluble (50 mg/mL) | Qualitative[3][4][5] | |

| This compound (C8) | Water | Not Specified | Soluble | Qualitative |

| Ethanol | Not Specified | Soluble | Qualitative | |

| Methanol | Not Specified | Soluble | Qualitative | |

| Dimethylformamide (DMF) | Not Specified | Moderately Soluble | Qualitative | |

| Aqueous Ethanol | Not Specified | Moderately Soluble | Qualitative[2] |

Discussion of Solubility Trends:

Based on the principles of physical organic chemistry and the available data, a clear trend in the solubility of aliphatic diamides in polar solvents can be predicted. As the length of the nonpolar alkyl chain increases, the overall polarity of the molecule decreases. Consequently, solubility in polar solvents like water is expected to decrease with increasing chain length.

The data for succinamide and adipamide supports this trend. While succinamide is readily soluble in water, the solubility of adipamide is significantly lower. Following this logic, this compound, with its longer C8 alkyl chain, is expected to have even lower water solubility than adipamide.

Conversely, in non-polar organic solvents, the opposite trend would be expected. However, the presence of the two polar amide groups, which can engage in strong intermolecular hydrogen bonding in the solid state, will likely limit the solubility of these diamides in very non-polar solvents. Their best solubility is anticipated in polar aprotic solvents like DMF, which can effectively solvate the polar amide groups without the competing hydrogen bonding network present in protic solvents like water and alcohols.

Experimental Protocols

For researchers requiring precise quantitative solubility data for this compound, the following experimental protocols outline common methods for its determination.

1. Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

-

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

-

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The container is placed in a thermostatically controlled shaker bath set to the desired temperature.

-

The mixture is agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

After equilibrium is reached, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are transferred. Centrifugation is recommended to aid in the separation of the solid and liquid phases.

-

The concentration of this compound in the clear supernatant is then determined using a suitable analytical method.

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container, and the solvent is evaporated. The mass of the remaining solid is then determined.

-

Chromatographic Analysis (e.g., HPLC): The saturated solution is appropriately diluted, and the concentration is determined by comparing its peak area to a calibration curve prepared from standards of known concentration.

-

-

2. Dynamic (Polythermal) Method

This method is useful for determining the temperature dependence of solubility.

-

Materials and Equipment:

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with precise temperature control

-

Thermometer or temperature probe

-

Light source and detector (for turbidimetric measurement) or visual observation

-

-

Procedure:

-

A known mass of this compound and a known mass of the solvent are added to the jacketed glass vessel.

-

The mixture is heated slowly and stirred continuously.

-

The temperature at which the last solid particles dissolve is recorded as the saturation temperature for that specific concentration.

-

Alternatively, the solution can be slowly cooled from a higher temperature, and the temperature at which the first crystals appear (the cloud point) is recorded.

-

By repeating this process with different compositions, a solubility curve as a function of temperature can be constructed.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound using the isothermal shake-flask method.

References

An In-depth Technical Guide to the Key Functional Groups of Octanediamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanediamide, also known by its common name suberamide, is a linear aliphatic molecule featuring a symmetrical structure defined by the presence of two primary amide functional groups at its termini. Its chemical formula is C₈H₁₆N₂O₂, and its structure consists of a six-carbon methylene chain flanked by two carboxamide groups. This seemingly simple molecule has garnered significant interest in the scientific community, particularly in the field of drug development, due to its role as a histone deacetylase (HDAC) inhibitor. The reactivity, physicochemical properties, and biological activity of this compound are fundamentally dictated by its core functional groups: the two primary amides and the central polymethylene chain. This technical guide provides a comprehensive overview of these functional groups, their chemical characteristics, and their implications for the molecule's utility in research and pharmaceutical applications.

Core Functional Groups

The this compound molecule is characterized by two key functional entities:

-

Primary Amide Groups (-CONH₂): These are the most reactive sites on the molecule and are responsible for its key chemical and biological properties.

-

Hexyl Chain (-(CH₂)₆-): This aliphatic backbone provides structural flexibility and influences the molecule's lipophilicity and spatial orientation.

The interplay between the hydrophilic, reactive amide groups and the hydrophobic, flexible alkyl chain governs the overall behavior of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's properties begins with its fundamental physicochemical and spectroscopic data. The following tables summarize the key quantitative data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | Suberamide, 1,6-Hexanedicarboxamide | --INVALID-LINK-- |

| CAS Number | 3891-73-4 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 172.22 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | Approximately 120°C | --INVALID-LINK-- |

| Boiling Point | 467.2°C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.061 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in water, ethanol, and methanol | --INVALID-LINK-- |

| Polar Surface Area | 86.18 Ų | --INVALID-LINK-- |

| LogP | 1.698 | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While experimental spectra for the parent compound are not widely published, data for its derivatives and general knowledge of amide spectroscopy provide expected characteristic signals.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Protons on carbons adjacent to the amide carbonyls (α-protons) are expected to resonate around δ 2.1–2.3 ppm. Protons on the other methylene groups of the alkyl chain would appear further upfield. The amide protons (-NH₂) would likely appear as a broad singlet. |

| ¹³C NMR | The carbonyl carbons of the amide groups are expected to have a chemical shift in the range of 170-185 ppm. The carbons of the alkyl chain will appear at higher field strengths. |

| IR Spectroscopy | Characteristic absorptions for the primary amide groups are expected. These include N-H stretching vibrations around 3350 and 3180 cm⁻¹ (asymmetric and symmetric), a strong C=O stretching (Amide I band) at approximately 1650 cm⁻¹, and an N-H bending (Amide II band) around 1550 cm⁻¹.[1] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 172. Fragmentation patterns would likely involve cleavage of the alkyl chain and loss of the amide groups. |

Reactivity of the Amide Functional Groups

The amide groups are the primary sites of chemical reactivity in this compound. Key reactions include:

-

Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield octanedioic acid (suberic acid) and ammonia.[2] This reaction is fundamental to the degradation of the molecule.

-

Dehydration: Treatment with a strong dehydrating agent can convert the primary amide groups to nitriles.

-

Hofmann Rearrangement: In the presence of a halogen, a strong base, and water, the primary amide groups can undergo rearrangement to form the corresponding primary amines with one less carbon atom in the chain.

-

Hydrogen Bonding: The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O). This property is crucial for its interaction with biological targets, such as the active site of histone deacetylases, and for its crystal packing in the solid state.[3]

Role in Drug Development: Histone Deacetylase Inhibition

This compound is recognized as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from lysine residues on histone proteins, HDACs promote chromatin condensation and transcriptional repression.

The inhibitory activity of this compound is attributed to the ability of its functional groups to interact with the active site of HDAC enzymes. The long aliphatic chain allows the molecule to access the hydrophobic channel of the enzyme's active site, while one of the amide groups can chelate the zinc ion that is essential for the catalytic activity of most HDACs.

Signaling Pathway

The inhibition of HDACs by this compound leads to an increase in histone acetylation, which in turn results in a more relaxed chromatin structure. This "open" chromatin is more accessible to transcription factors, leading to the expression of genes that may have been silenced. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can lead to cell cycle arrest and apoptosis.

Below is a diagram illustrating the simplified signaling pathway of HDAC inhibition by this compound.

Caption: Simplified signaling pathway of HDAC inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound in a research setting.

Synthesis of this compound

One common laboratory-scale synthesis involves the direct amidation of octanedioic acid (suberic acid).

Protocol: Synthesis from Octanedioic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add octanedioic acid and an excess of thionyl chloride.

-

Acid Chloride Formation: Gently reflux the mixture for 1-2 hours to convert the carboxylic acid groups to acyl chlorides. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Cool the resulting suberoyl chloride in an ice bath. Slowly add a concentrated aqueous solution of ammonia with vigorous stirring. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove ammonium chloride. Recrystallize the solid from hot water or an ethanol/water mixture to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Below is a workflow diagram for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The key functional groups of this compound, the two primary amides and the central alkyl chain, bestow upon it a unique combination of properties that make it a valuable molecule in both materials science and pharmacology. Its ability to act as a histone deacetylase inhibitor, a function directly mediated by its amide groups, underscores the importance of understanding the chemistry of this functional group in the context of drug design and development. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working with this versatile molecule.

References

A Historical Guide to the Synthesis of Octanediamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanediamide, also known as suberamide, is a dicarboxylic acid diamide that has found applications in various fields, including as a precursor in the synthesis of polymers and as a molecule of interest in pharmaceutical research due to its potential as a histone deacetylase (HDAC) inhibitor. The methods for its synthesis have evolved over more than a century, reflecting the broader advancements in organic chemistry. This technical guide provides an in-depth look at the historical synthesis methods of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthesis Strategies: An Overview

The historical synthesis of this compound has primarily revolved around the conversion of suberic acid (octanedioic acid) or its derivatives. The main strategies can be categorized as follows:

-

Direct Ammonolysis of Suberic Acid: The earliest methods involved the direct reaction of suberic acid with ammonia at elevated temperatures.

-

From Suberic Acid Derivatives: Later methods utilized more reactive derivatives of suberic acid, such as acyl chlorides or esters, to achieve higher yields and milder reaction conditions.

-

Hydrolysis of Dinitriles: Another approach involves the hydrolysis of the corresponding dinitrile, suberonitrile.

-

Reaction of Diamines: More modern approaches sometimes involve the acylation of octanediamine.

This guide will delve into the key historical developments within these strategies, providing available experimental details to facilitate their understanding and potential replication.

I. Synthesis from Suberic Acid and its Derivatives

Direct Ammonolysis of Suberic Acid with Ammonia

One of the earliest reported methods for the synthesis of this compound dates back to the late 19th century. This approach relies on the direct reaction of suberic acid with ammonia.

Experimental Protocol:

-

Reaction: A mixture of suberic acid and an excess of aqueous ammonia is heated in a sealed vessel or under reflux conditions. The high temperature drives the dehydration of the initially formed ammonium salt to the diamide.

-

Purification: The crude product is typically purified by recrystallization from hot water or ethanol.

Quantitative Data Summary:

| Method | Starting Materials | Reagents | Temperature | Reaction Time | Yield | Reference |

| Direct Ammonolysis | Suberic Acid | Ammonia | High | Prolonged | Fair | Aschan (1898) |

| From Suberoyl Chloride | Suberoyl Chloride | Ammonia | Room Temp. | Short | High | (General method) |

| Ammonolysis of Dimethyl Suberate | Dimethyl Suberate | Ammonia | Elevated | Several hours | Good | (General method) |

| Reaction with Urea | Suberic Acid | Urea | ~190 °C | Not specified | ~92% | (Analogous reaction)[1] |

Logical Workflow for Direct Ammonolysis:

Synthesis from Suberoyl Chloride and Ammonia

To achieve higher yields and milder reaction conditions, suberic acid can be converted to the more reactive suberoyl chloride, which then readily reacts with ammonia.

Experimental Protocol:

-

Step 1: Preparation of Suberoyl Chloride: Suberic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form suberoyl chloride. The excess chlorinating agent is typically removed by distillation.

-

Step 2: Amidation: The resulting suberoyl chloride is then added to a concentrated solution of ammonia. The reaction is often exothermic and may require cooling.

-

Purification: The precipitated this compound is collected by filtration, washed with water to remove ammonium chloride, and then recrystallized.

Workflow for Synthesis from Suberoyl Chloride:

Ammonolysis of Suberic Acid Esters

Another historical method involves the ammonolysis of esters of suberic acid, such as dimethyl suberate or diethyl suberate. This method is generally milder than the direct ammonolysis of the acid.

Experimental Protocol:

-

Reaction: The diester of suberic acid is heated with a concentrated solution of ammonia, often in a sealed tube or autoclave to maintain pressure and facilitate the reaction.

-

Purification: After the reaction, the excess ammonia and alcohol byproduct are removed. The solid this compound is then purified by recrystallization.

Workflow for Ammonolysis of Esters:

Reaction of Suberic Acid with Urea

A variation on the direct amidation of carboxylic acids involves the use of urea as the source of ammonia. Upon heating, urea decomposes to ammonia and isocyanic acid, with the in-situ generated ammonia then reacting with the carboxylic acid.

Experimental Protocol:

-

Reaction: Suberic acid is mixed with an excess of urea and heated to a high temperature (e.g., ~190 °C). A catalyst, such as a mixture of phosphorus pentoxide and ammonium phosphate, can be used to improve the yield.[1]

-

Purification: The reaction mixture is cooled, and the solid product is then purified, typically by washing and recrystallization, to remove any unreacted starting materials and catalyst residues.

II. Synthesis via Hydrolysis of Suberonitrile

An alternative pathway to this compound is through the hydrolysis of suberonitrile (1,6-dicyanohexane).

Experimental Protocol:

-

Reaction: Suberonitrile is subjected to partial hydrolysis. This can be achieved under either acidic or basic conditions, with careful control of reaction time and temperature to favor the formation of the diamide over the dicarboxylic acid. For instance, hydrolysis with concentrated sulfuric acid or hydrogen peroxide in the presence of a base can be employed.

-

Purification: The resulting this compound is isolated from the reaction mixture and purified by recrystallization.

Workflow for Hydrolysis of Suberonitrile:

Conclusion

The synthesis of this compound has a rich history, with methods evolving from high-temperature direct ammonolysis of suberic acid to more controlled and higher-yielding procedures involving reactive intermediates like acyl chlorides and esters. The choice of a particular historical method would have been dictated by the available technology, desired purity, and scale of the synthesis. This guide provides a foundational understanding of these classical approaches for researchers and professionals interested in the historical context and practical aspects of synthesizing this important diamide.

References

The Role of Octanediamide Derivatives in Epigenetic Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are critical regulators of gene expression and cellular function, with their dysregulation being a hallmark of numerous diseases, including cancer. Histone deacetylases (HDACs) are a key class of enzymes that mediate epigenetic changes by removing acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Octanediamide-based compounds have emerged as a significant class of HDAC inhibitors. This technical guide provides an in-depth overview of the role of this compound derivatives, particularly the FDA-approved drug Vorinostat (SAHA) and novel analogues, in epigenetic modulation. We will delve into their mechanism of action, present quantitative data on their inhibitory activity, detail relevant experimental protocols, and visualize the signaling pathways they influence.

Introduction to this compound-Based HDAC Inhibitors

The this compound scaffold serves as a fundamental component for a class of potent histone deacetylase (HDAC) inhibitors. These molecules typically consist of a zinc-binding group (often a hydroxamic acid), a linker region (the this compound backbone), and a cap group that interacts with the surface of the HDAC enzyme. By chelating the zinc ion in the active site of class I, II, and IV HDACs, these compounds block the deacetylation of histone and non-histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin) and the activation of gene transcription. This modulation of gene expression underlies the therapeutic effects of these compounds, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.

It is important to distinguish the mechanism of this compound-based inhibitors from that of sirtuin (Class III HDAC) modulators. Sirtuins are NAD+-dependent deacetylases and are not directly inhibited by hydroxamic acid-based compounds like Vorinostat. In fact, some studies suggest a synergistic anti-cancer effect when sirtuin inhibitors are used in combination with traditional HDAC inhibitors, indicating they act on distinct cellular targets[1].

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound derivatives against HDACs and their effects on cancer cell lines have been quantified in numerous studies. The following tables summarize key data for Vorinostat (SAHA) and the novel derivatives, Jazz90 and Jazz167.

| Compound | Target | IC50 / Activity | Reference |

| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | ~10-50 nM (HDAC activity) | [2] |

| HDAC1 | 10 nM (ID50) | [2] | |

| HDAC3 | 20 nM (ID50) | [2] | |

| Jazz90 | HDACs | Reduced HDAC activity by ~60% at 50 nM in PC3 nuclear lysates | |

| Jazz167 | HDACs | Reduced HDAC activity by ~60% at 50 nM in PC3 nuclear lysates |

| Compound | Cell Line | Effect | Potency | Reference |

| Vorinostat (SAHA) | Various Cancer Cell Lines | Induces apoptosis and cell cycle arrest | 2.5-5.0 µM | [3] |

| Jazz90 | PC3 (Prostate Cancer) | Increased histone H3 acetylation by 6- to 8-fold | Not specified | |

| DU145 (Prostate Cancer) | Increased histone H3 acetylation by 6- to 8-fold | Not specified | ||

| Jazz167 | PC3 (Prostate Cancer) | Increased histone H3 acetylation by 6- to 8-fold | Not specified | |

| DU145 (Prostate Cancer) | Increased histone H3 acetylation by 6- to 8-fold | Not specified |

Signaling Pathways Modulated by this compound Derivatives

HDAC inhibition by this compound derivatives, such as Vorinostat (SAHA), impacts multiple signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.

A more detailed view of the PI3K/Akt pathway modulation by Vorinostat is presented below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound-based HDAC inhibitors.

HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring HDAC activity in cell lysates or with purified enzymes.

Materials:

-

HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer (e.g., Trypsin in a suitable buffer)

-

HDAC Inhibitor (e.g., Trichostatin A or SAHA as a positive control)

-

HeLa nuclear extract (as a source of HDACs)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare the HDAC assay buffer.

-

Dilute the test compound (e.g., this compound derivative) to the desired concentrations in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

HDAC source (HeLa nuclear extract or purified enzyme)

-

Test compound or vehicle control (e.g., DMSO)

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the fluorescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability Assay (MTT or a similar colorimetric assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., PC3, DU145)

-

Complete cell culture medium

-

96-well clear microplate

-

Test compound (this compound derivative)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Histone Acetylation

This protocol is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.

Materials:

-

Cancer cell lines

-

Test compound (this compound derivative)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone and a loading control (e.g., β-actin).

Conclusion

This compound-based molecules are a well-established and clinically important class of epigenetic modulators that function primarily as pan-HDAC inhibitors. Their ability to induce histone hyperacetylation and alter gene expression makes them potent anti-cancer agents. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further research into novel this compound derivatives may lead to the development of more potent and selective HDAC inhibitors with improved therapeutic profiles.

References

An In-depth Technical Guide to the Safety, Handling, and Stability of Octanediamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and stability of Octanediamide (CAS No: 3891-73-4) under standard laboratory conditions. The following sections detail critical data and protocols to ensure its safe and effective use in research and development.

Chemical and Physical Properties

This compound, also known as suberamide, is a linear aliphatic diamide. A clear understanding of its fundamental properties is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 50 - 54 °C (122 - 129.2 °F) | [2] |

| Boiling Point | 225 - 226 °C (437 - 438.8 °F) at 760 mmHg | [2] |

| Flash Point | 165 °C (329 °F) | [2] |

| Vapor Pressure | 1 mbar @ 68°C | [2] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes skin irritation. Adherence to safety protocols is crucial to minimize risk.

| Hazard | Description | Precautionary Statements |

| Acute Oral Toxicity | Harmful if swallowed. | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. Wash contaminated clothing before reuse. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |

| Inhalation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are mandatory to ensure personnel safety.

Engineering Controls

-

Use in a well-ventilated area.

-

Ensure eyewash stations and safety showers are close to the workstation location.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Stability and Reactivity

This compound is stable under normal laboratory conditions. However, it is important to be aware of its reactivity profile to prevent hazardous situations.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Incompatible materials, dust generation, excess heat.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols

Protocol for Assessing Thermal Stability (Thermogravimetric Analysis - TGA)

-

Objective: To determine the thermal decomposition profile of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss at different temperature intervals.

Protocol for Forced Degradation Study (Hydrolysis)

-

Objective: To evaluate the stability of this compound in acidic and basic conditions.

-

Materials: this compound, 0.1 N Hydrochloric Acid (HCl), 0.1 N Sodium Hydroxide (NaOH), HPLC-grade water, and acetonitrile.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

For acid hydrolysis, mix the stock solution with 0.1 N HCl and incubate at 60 °C for 24 hours.

-

For base hydrolysis, mix the stock solution with 0.1 N NaOH and incubate at 60 °C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute it to a suitable concentration.

-

Analyze the samples by a validated HPLC method to quantify the amount of remaining this compound and detect any degradation products.

-

-

Data Analysis: Calculate the percentage of degradation and identify the major degradation products.

Visualized Workflows

Spill Response Protocol

Caption: Workflow for responding to an this compound spill.

Personal Protective Equipment (PPE) Selection Guide

Caption: Decision guide for selecting appropriate PPE.

References

Methodological & Application

Application Notes and Protocols for Octanediamide Analogs as HDAC Inhibitors in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing octanediamide-based compounds as Histone Deacetylase (HDAC) inhibitors in cancer cell line research.

Introduction

Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation state of histones and other non-histone proteins.[1] This epigenetic regulation can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth, making HDACs attractive therapeutic targets.[2] this compound derivatives, particularly those with hydroxamic acid moieties, have been investigated as HDAC inhibitors. These compounds typically feature a zinc-binding group, a linker region (such as an this compound backbone), and a cap group that interacts with the surface of the enzyme. While the potency of simple this compound may be moderate, its derivatives, such as perfluorinated N-hydroxy-octanediamides, have been synthesized and evaluated for their inhibitory activity against various HDAC isoforms.

Mechanism of Action

HDAC inhibitors function by binding to the active site of HDAC enzymes, chelating the essential zinc ion, and thereby preventing the removal of acetyl groups from lysine residues on histone tails and other proteins.[3] This leads to an accumulation of acetylated proteins, which has several downstream effects in cancer cells:

-

Chromatin Relaxation and Gene Transcription: Increased histone acetylation leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that may have been silenced.[1][4]

-

Induction of Cell Cycle Arrest: HDAC inhibitors can upregulate cell cycle inhibitors like p21, leading to cell cycle arrest.[2]

-

Promotion of Apoptosis: They can induce apoptosis through both intrinsic and extrinsic pathways by affecting the expression of pro-apoptotic and anti-apoptotic proteins.[2][5]

-

Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress tumor angiogenesis.[2]

-

DNA Damage Response: HDAC inhibitors can interfere with DNA repair processes, sensitizing cancer cells to DNA-damaging agents.[1]

Data Presentation

The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The cytotoxic effects on cancer cell lines are often reported as GI50 (50% growth inhibition) or IC50 values.

Table 1: Inhibitory Activity of Selected Diamide-Based HDAC Inhibitors

| Compound Class | Target | IC50 (µM) | Cancer Cell Line | GI50/IC50 (µM) | Reference |

| Pyrimidine-based hydroxamic acids | HDAC4 | 16.6 | HCT-116 | - | [6] |

| HDAC8 | 1.2 | [6] | |||

| Benzenesulfonyl acrylamide linker-bearing | HDAC6 | 0.009 - 0.011 | HCT-116 | 0.495 - 0.496 | [7] |

| Methylene chain linker-containing | HDAC6 | 0.009 - 0.027 | HCT-116 | >10 | [7] |

| Sulfonamide Derivatives | - | - | LS-174T | 0.37 - 0.44 | [8] |

Note: Data for specific "this compound" is limited; this table presents data for structurally related diamide-containing HDAC inhibitors to provide context for expected activity.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of Cancer Cell Lines

This protocol outlines the basic procedures for culturing and maintaining cancer cell lines for use in HDAC inhibitor studies.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, HeLa, A549)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T25, T75) and plates (6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium (medium with FBS and antibiotics). Centrifuge at 300 x g for 3 minutes.[9]

-

Cell Seeding: Resuspend the cell pellet in fresh complete medium and transfer to a T25 flask.[9]

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.[9]

-

Subculturing: When cells reach 70-90% confluency, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells.[10] Neutralize the trypsin with complete medium and re-seed into new flasks at the desired density.

Protocol 2: Preparation of this compound Analog Stock Solution

Materials:

-

This compound analog compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound analog in sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

This compound analog at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the this compound analog for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation levels of histones following treatment with an HDAC inhibitor.

Materials:

-

Cells treated with the this compound analog

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the this compound analog for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the levels of acetylated histones to the total histone levels.

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.

Materials:

-

Cells treated with the this compound analog

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the this compound analog for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[11]

Visualizations

Caption: Mechanism of action of this compound analogs as HDAC inhibitors.

Caption: Experimental workflow for evaluating this compound analogs.

References

- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 7. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. scienceopen.com [scienceopen.com]

Application of Octanediamide in the Synthesis of Novel Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanediamide, a dicarbonyl compound, presents a promising yet underexplored monomer for the synthesis of novel polyamides. Its eight-carbon backbone offers the potential to create polymers with unique properties, such as enhanced flexibility, lower water absorption, and improved solubility in organic solvents, which are desirable characteristics for various applications, including in the biomedical and pharmaceutical fields. This document provides detailed application notes and protocols for the synthesis of novel polymers using this compound, focusing on polyamide formation through condensation polymerization. The information is tailored for researchers, scientists, and professionals in drug development who are interested in exploring new polymeric materials.

Properties of Long-Chain Polyamides

Polymers derived from this compound would be classified as long-chain polyamides. These materials are known for a distinct set of properties when compared to their short-chain counterparts (e.g., Nylon 6,6). Understanding these properties is crucial for designing polymers for specific applications.

Long-chain polyamides, such as those that could be synthesized from this compound, generally exhibit lower water absorption, better dimensional stability, and greater ductility.[1] The reduced concentration of polar amide groups in the polymer backbone leads to decreased affinity for water, which is advantageous in applications where dimensional stability in humid environments is critical.[2] Furthermore, the long methylene chains contribute to excellent toughness, flexibility, and high impact strength, even at low temperatures.[2]

Data Presentation: Comparative Properties of Polyamides

The following table summarizes the expected properties of a hypothetical polyamide synthesized from this compound and a dicarboxylic acid (e.g., adipic acid, forming a PA8,6) in comparison to well-characterized short-chain and other long-chain polyamides. This data is compiled based on established trends in polyamide properties.[1][2][3]

| Property | Hypothetical PA8,6 (this compound-based) | Nylon 6,6 (Short-Chain) | Nylon 12 (Long-Chain) |

| Monomers | This compound & Adipic Acid | Hexamethylenediamine & Adipic Acid | Laurolactam |

| Water Absorption (23°C, 50% RH) | Low (estimated < 1.0%) | High (~2.5 - 3.0%) | Very Low (~0.6%)[2] |

| Dimensional Stability | High | Moderate | Very High[2] |

| Tensile Strength | Moderate | High | Moderate |

| Elongation at Break | High | Moderate | High |

| Flexibility | High | Moderate | Very High[2] |

| Melting Point (°C) | ~200 - 220 | ~265 | ~175 - 180[2] |

| Chemical Resistance | Excellent | Good | Excellent |

Experimental Protocols

Two primary methods for the synthesis of polyamides from a diamine (or diamide) and a diacid chloride are melt polymerization and interfacial polymerization. The following are detailed protocols for these methods, adapted for the use of this compound.

Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid

Melt polycondensation is a common industrial method for synthesizing polyamides. It involves heating the monomers above the melting point of the resulting polymer to drive the polymerization reaction, typically with the removal of a small molecule byproduct like water.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., sebacic acid)

-

Catalyst (e.g., phosphoric acid, optional)

-

High-temperature reaction vessel with mechanical stirring and a nitrogen inlet/outlet

-

Vacuum source

Procedure:

-

Preparation of Nylon Salt:

-

In a beaker, dissolve equimolar amounts of this compound and the chosen dicarboxylic acid in a suitable solvent (e.g., a water/ethanol mixture).

-

Stir the solution until a salt precipitates.

-

Filter and wash the salt with cold ethanol and dry it under vacuum. This step ensures a 1:1 stoichiometric ratio of the monomers.

-

-

Polymerization:

-

Place the dried nylon salt into the reaction vessel.

-

Purge the vessel with dry nitrogen to remove any oxygen.

-

Heat the vessel to a temperature approximately 30°C above the melting point of the expected polyamide while stirring.

-

As the salt melts and the polymerization begins, water will be evolved and can be collected.

-

After the initial polymerization under nitrogen, apply a vacuum to the system to remove the remaining water and drive the reaction to completion, increasing the molecular weight of the polymer.

-

Continue the reaction under vacuum for 1-2 hours.

-

-

Polymer Isolation and Purification:

-

Extrude the molten polymer from the reactor into a strand and cool it in a water bath.

-

Pelletize the cooled polymer strand.

-

The polymer can be further purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

-

Protocol 2: Interfacial Polymerization of this compound with a Diacid Chloride

Interfacial polymerization is a low-temperature method that occurs at the interface of two immiscible liquids.[4] This technique is particularly useful for laboratory-scale synthesis and for polymers that are thermally unstable.[5]

Materials:

-

This compound

-

Diacid chloride (e.g., sebacoyl chloride)

-

An organic solvent (e.g., hexane or dichloromethane)

-

Water (deionized)

-

A base to neutralize the HCl byproduct (e.g., sodium hydroxide)

-

A beaker and a glass rod or tweezers

Procedure:

-

Preparation of Solutions:

-

Aqueous Phase: Prepare an aqueous solution of this compound. Add a stoichiometric amount of sodium hydroxide to this solution to act as an acid scavenger for the HCl that will be produced.

-

Organic Phase: Prepare a solution of the diacid chloride in the organic solvent.

-

-

Polymerization:

-

Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface between the two layers.

-

A film of the polyamide will form instantly at the interface.[6]

-

-

Polymer Isolation:

-

Using tweezers or a glass rod, gently grasp the polymer film at the center of the interface and slowly pull it upwards.

-

A continuous "rope" of the polymer can be drawn out of the solution.[6]

-

Wrap the polymer rope around a spool or glass rod.

-

Continue to draw the polymer until one of the reactants is depleted.

-

-

Washing and Drying:

-

Wash the collected polymer thoroughly with water to remove any unreacted monomers, salts, and base.

-

Rinse the polymer with a solvent like acetone to help it dry faster.

-

Allow the polymer to air-dry or dry it in a vacuum oven at a low temperature.

-

Visualizations

Logical Relationship of Polyamide Properties

References

- 1. nylon-granules.com [nylon-granules.com]

- 2. What are the properties and applications of long carbon chain nylon? - Industry Knowledge [custom-plastic-mold.com]

- 3. youtube.com [youtube.com]

- 4. Interfacial polymerization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ocw.mit.edu [ocw.mit.edu]

Application Notes and Protocols: Octanediamide as a Novel Crosslinking Agent for Biopolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The crosslinking of biopolymers is a critical process in the development of biomaterials for tissue engineering, drug delivery, and various biomedical applications. Effective crosslinking enhances the mechanical strength, stability, and in vivo residence time of biopolymers. While various crosslinking agents are available, the exploration of novel agents with favorable biocompatibility and specific spacer arm lengths is an ongoing area of research. This document outlines the potential application and protocols for using octanediamide, a linear eight-carbon diamine, as a crosslinking agent for carboxylated biopolymers.

This compound offers a flexible, medium-length spacer arm that can influence the physicochemical properties of the resulting hydrogel, such as swelling ratio, degradation rate, and drug release kinetics. Its primary amine functionalities at both ends allow for the formation of stable amide bonds with carboxyl groups present on biopolymers like hyaluronic acid, alginate, and carboxymethyl cellulose. This crosslinking is typically facilitated by a carbodiimide activator, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance reaction efficiency.

Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation

The crosslinking of a carboxylated biopolymer with this compound using EDC/NHS chemistry involves a two-step reaction. First, the carboxyl groups on the biopolymer are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine groups of this compound. To improve efficiency and stability, NHS is added to convert the O-acylisourea intermediate into a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with the primary amines of this compound to form a stable amide bond, crosslinking the polymer chains.

Caption: Carbodiimide-mediated crosslinking of a carboxylated biopolymer with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Crosslinked Hyaluronic Acid Hydrogel

This protocol describes the preparation of a hyaluronic acid (HA) hydrogel crosslinked with this compound using EDC/NHS chemistry.

Materials:

-

Hyaluronic Acid (HA), sodium salt (medical grade)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 5.5

-

Dialysis tubing (MWCO 10 kDa)

-

Sterile, pyrogen-free water

Procedure:

-

HA Solution Preparation: Dissolve 100 mg of HA in 10 mL of 0.1 M MES buffer (pH 5.5) to create a 1% (w/v) solution. Stir gently overnight at 4°C to ensure complete dissolution.

-

Activator Solution Preparation: Immediately before use, prepare a fresh solution of EDC and NHS in MES buffer. For a 2:1 molar ratio of EDC:NHS to the carboxyl groups of HA, weigh the required amounts of EDC and NHS.

-

Activation of HA: Add the EDC/NHS solution to the HA solution and stir for 30 minutes at room temperature to activate the carboxyl groups.

-

Crosslinking Reaction: Prepare a 10 mg/mL solution of this compound in MES buffer. Add the desired volume of the this compound solution to the activated HA solution. The molar ratio of this compound to HA carboxyl groups can be varied to control the crosslinking density. Stir the mixture vigorously for 2 hours at room temperature.

-

Gelation: Cast the resulting solution into a mold or petri dish and allow it to gel at 37°C for 24 hours.

-

Purification: Place the hydrogel in a dialysis tube and dialyze against sterile, pyrogen-free water for 72 hours, changing the water every 12 hours, to remove unreacted crosslinkers and byproducts.

-

Lyophilization (Optional): For characterization studies requiring a dry sample, freeze the purified hydrogel at -80°C and lyophilize for 48 hours.

Caption: Experimental workflow for preparing an this compound-crosslinked hyaluronic acid hydrogel.

Data Presentation

The following tables present representative data for the characterization of this compound-crosslinked hydrogels. The values are hypothetical and intended to illustrate the expected trends based on varying the crosslinker concentration.

Table 1: Physicochemical Properties of this compound-Crosslinked HA Hydrogels

| Sample ID | Molar Ratio (this compound:HA carboxyl) | Swelling Ratio (%) | Gel Fraction (%) |

| HA-ODA-1 | 0.25 | 650 ± 45 | 85 ± 5 |

| HA-ODA-2 | 0.50 | 420 ± 30 | 92 ± 4 |

| HA-ODA-3 | 1.00 | 280 ± 25 | 98 ± 2 |

Table 2: Mechanical Properties of this compound-Crosslinked HA Hydrogels

| Sample ID | Molar Ratio (this compound:HA carboxyl) | Compressive Modulus (kPa) |

| HA-ODA-1 | 0.25 | 5.2 ± 0.8 |

| HA-ODA-2 | 0.50 | 12.8 ± 1.5 |

| HA-ODA-3 | 1.00 | 25.4 ± 2.1 |

Table 3: In Vitro Degradation of this compound-Crosslinked HA Hydrogels

| Sample ID | Molar Ratio (this compound:HA carboxyl) | Mass Loss after 14 days (%) (in Hyaluronidase solution) |

| HA-ODA-1 | 0.25 | 75 ± 6 |

| HA-ODA-2 | 0.50 | 52 ± 5 |

| HA-ODA-3 | 1.00 | 30 ± 4 |

Characterization Protocols

Protocol 2: Determination of Swelling Ratio

-

Weigh a lyophilized hydrogel sample (Wd).

-

Immerse the sample in PBS (pH 7.4) at 37°C.

-

At predetermined time intervals, remove the sample, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

-

Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Protocol 3: Determination of Gel Fraction

-

Immerse a known weight of the lyophilized hydrogel (Wi) in a large volume of deionized water for 48 hours to extract any uncrosslinked polymer.

-

Remove the hydrogel, freeze it at -80°C, and lyophilize to a constant weight (Wf).

-

Calculate the gel fraction using the formula: Gel Fraction (%) = (Wf / Wi) x 100.

Protocol 4: Mechanical Testing (Compressive Modulus)

-

Prepare cylindrical hydrogel samples of uniform dimensions.

-

Perform unconfined compression testing using a universal mechanical tester.

-

Apply a constant strain rate (e.g., 1 mm/min).

-

The compressive modulus is calculated from the linear region of the stress-strain curve (typically between 10-20% strain).

Protocol 5: In Vitro Enzymatic Degradation

-

Weigh lyophilized hydrogel samples (W0).

-

Immerse the samples in a solution of hyaluronidase (e.g., 100 U/mL in PBS) at 37°C.

-

At specific time points, remove the samples, wash with deionized water, lyophilize, and weigh (Wt).

-

Calculate the mass loss using the formula: Mass Loss (%) = [(W0 - Wt) / W0] x 100.

Conclusion

This compound presents a promising option as a crosslinking agent for carboxylated biopolymers, offering the potential to create hydrogels with tunable physicochemical and mechanical properties. The protocols and data presented here provide a foundational framework for researchers to explore the use of this compound in the development of novel biomaterials for a range of biomedical applications. Further studies are warranted to fully characterize the biocompatibility and in vivo performance of this compound-crosslinked biopolymer systems.

The Use of Octanediamide in Metal-Organic Framework (MOF) Construction: A Hypothetical Guide for Researchers

Initial Research Findings: A comprehensive search of scientific literature and chemical databases did not yield specific examples or established protocols for the use of octanediamide as a primary building block or linker in the construction of metal-organic frameworks (MOFs). This suggests that this compound is not a conventional component in reported MOF syntheses.

However, for researchers and drug development professionals interested in exploring novel linkers for MOF synthesis, this document provides a generalized, hypothetical guide on how one might approach the incorporation of a flexible diamide molecule like this compound into a MOF structure. The following protocols and data are illustrative and based on general principles of MOF chemistry, intended to serve as a starting point for experimental design and exploration.

Conceptual Approaches for Integrating this compound into MOFs

There are two primary hypothetical routes for incorporating this compound into a MOF structure:

-

Direct Synthesis: Utilizing a modified form of this compound that contains coordinating functional groups (e.g., carboxylates, phosphonates) as a linker during the initial MOF synthesis.

-

Post-Synthetic Modification (PSM): Introducing this compound or its derivatives onto a pre-synthesized MOF that has reactive sites suitable for covalent attachment.

This guide will focus on a hypothetical direct synthesis approach using a carboxylated derivative of this compound, as this aligns with common MOF synthesis strategies.

Hypothetical MOF Synthesis: "M-ODA-MOF"

For the purpose of this guide, we will conceptualize a hypothetical MOF, designated "M-ODA-MOF," where "M" represents a metal ion and "ODA" refers to a hypothetical this compound-dicarboxylate linker.

Quantitative Data Summary for a Hypothetical M-ODA-MOF

The following table summarizes the types of quantitative data that would be crucial for characterizing a novel MOF like M-ODA-MOF. The values provided are for illustrative purposes and represent typical ranges for porous MOFs.

| Property | M-ODA-MOF (Hypothetical) | Typical Range for Porous MOFs | Characterization Technique |